
3-Bromo-5-trifluoromethyl-trifluoroacetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-trifluoromethyl-trifluoroacetanilide (3-Br-5-TFM-TFA) is an organofluorine compound with a broad range of applications in research and industry. It is a versatile compound that can be used as a reagent for various synthetic transformations, as a catalyst for various reactions, and as a building block for drug discovery. 3-Br-5-TFM-TFA has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
作用机制
The mechanism of action of 3-Br-5-TFM-TFA is not fully understood. However, it is believed to be a nucleophilic reagent that can react with various electrophiles, such as amines and aldehydes, to form amides and other compounds. It is also believed to act as a catalyst for various reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocycles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-TFM-TFA are not well understood. It is believed to be a relatively non-toxic compound, but it is not known if it has any long-term effects on human health. It is also not known if it has any effect on the environment.
实验室实验的优点和局限性
The main advantage of using 3-Br-5-TFM-TFA in lab experiments is its versatility. It can be used as a reagent for various synthetic transformations, as a catalyst for various reactions, and as a building block for drug discovery. It is also relatively non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it must be used in an organic solvent. In addition, it is not very stable and can decompose over time.
未来方向
There are many potential future directions for the use of 3-Br-5-TFM-TFA. One potential direction is the development of new synthetic methods using the compound. Another potential direction is the development of new catalysts and reagents using the compound. In addition, the compound could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. Finally, further research could be done to investigate the biochemical and physiological effects of the compound.
合成方法
3-Br-5-TFM-TFA can be synthesized using a variety of methods. One common method involves the reaction of 3-bromo-5-trifluoromethyl-trifluoroacetyl chloride (3-Br-5-TFM-TFA-Cl) with an amine in the presence of a base. The reaction produces an amide and a chloride ion, which is then removed by an acid. Other methods of synthesis involve the reaction of 3-Br-5-TFM-TFA-Cl with an alcohol, or with a diol, or with a thiol, or with an aldehyde.
科学研究应用
3-Br-5-TFM-TFA has a wide range of applications in scientific research. It is used as a reagent for various synthetic transformations, such as the synthesis of amides, esters, and other compounds. It is also used as a catalyst for various reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocycles. In addition, it is used as a building block for drug discovery, as it can be used to synthesize compounds with desired pharmacological properties.
属性
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO/c10-5-1-4(8(11,12)13)2-6(3-5)17-7(18)9(14,15)16/h1-3H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLKBJLUSQTWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(F)(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

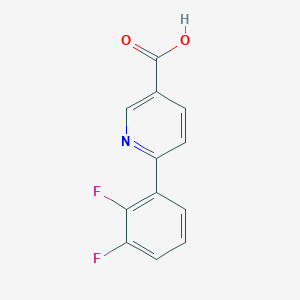




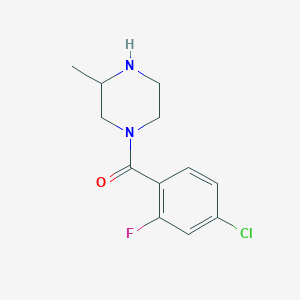
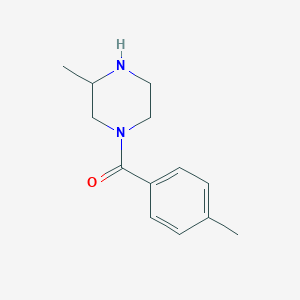
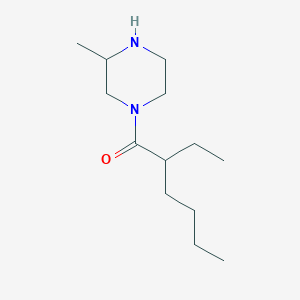

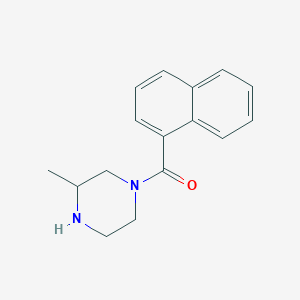
![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)


![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)